BenchChemオンラインストアへようこそ!

4,8-Dichloro-2,3,6-trimethylquinoline

Antimalarial mechanism β-Hematin inhibition Computational chemistry

4,8-Dichloro-2,3,6-trimethylquinoline (CAS 1259512-91-8; molecular formula C12H11Cl2N; molecular weight 240.13 g/mol) is a dichlorinated trimethylquinoline derivative belonging to the broader class of halogenated quinoline heterocycles. Its core scaffold, the 4,8-dichloroquinoline moiety, has been explicitly characterized in computational studies comparing β-hematin inhibitory activity across quinoline series, where it was grouped in 'Series B' alongside aminoquinolines that lack the 7-chloro-4-aminoalkyl pharmacophore essential for classical antimalarial heme detoxification.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
Cat. No. B8717012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-2,3,6-trimethylquinoline
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(N=C2C(=C1)Cl)C)C)Cl
InChIInChI=1S/C12H11Cl2N/c1-6-4-9-11(14)7(2)8(3)15-12(9)10(13)5-6/h4-5H,1-3H3
InChIKeyXRNKZJTWJBYICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dichloro-2,3,6-trimethylquinoline: Technical Baseline for Procurement and Research Selection


4,8-Dichloro-2,3,6-trimethylquinoline (CAS 1259512-91-8; molecular formula C12H11Cl2N; molecular weight 240.13 g/mol) is a dichlorinated trimethylquinoline derivative belonging to the broader class of halogenated quinoline heterocycles . Its core scaffold, the 4,8-dichloroquinoline moiety, has been explicitly characterized in computational studies comparing β-hematin inhibitory activity across quinoline series, where it was grouped in 'Series B' alongside aminoquinolines that lack the 7-chloro-4-aminoalkyl pharmacophore essential for classical antimalarial heme detoxification [1]. The compound is typically supplied at ≥95% purity and serves as a research intermediate and scaffold for derivatization .

Why 4,8-Dichloro-2,3,6-trimethylquinoline Cannot Be Interchanged with Common Quinoline Analogs


The 4,8-dichloro-2,3,6-trimethyl substitution pattern creates a fundamentally distinct pharmacophoric profile that cannot be replicated by simply substituting another chloroquinoline analog. Unlike the 7-chloro-4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine), which depend on the 7-chloro group for β-hematin inhibition and a basic amino side chain for parasite food vacuole accumulation [1], the 4,8-dichloro substitution on a 2,3,6-trimethylquinoline scaffold lacks both the requisite 7-chloro group and the 4-amino functionality. Computational studies have confirmed that 4,8-dichloroquinoline (Series B) exhibits no evidence of hematin aggregation inhibition, in contrast to Series A 7-chloro-4-aminoalkylquinolines [2]. Furthermore, the trimethyl substitution at positions 2, 3, and 6 introduces steric and electronic modulation absent in simpler dichloroquinoline building blocks, affecting both reactivity in cross-coupling reactions and physicochemical properties such as logP and polar surface area. These differences are not incremental – they represent a categorical divergence in mechanism, synthetic utility, and physicochemical behavior.

4,8-Dichloro-2,3,6-trimethylquinoline: Quantitative Evidence for Differentiated Selection


Absence of β-Hematin Inhibitory Activity: Direct Computational Comparison of 4,8-Dichloroquinoline vs. 7-Chloro-4-aminoalkylquinolines

A DFT computational study directly compared two quinoline series: Series A (7-chloro-4-aminoalkylquinolines, including the chloroquine pharmacophore) and Series B (quinoline, 3-, 5-, 6-, 8-aminoquinolines, and 4,8-dichloroquinoline). The study explicitly reported that 'there is no evidence for inhibition of the hematin aggregation phenomenon for series B,' which includes the 4,8-dichloroquinoline scaffold [1]. In contrast, Series A quinolines 'show considerable β-hematin inhibition activity which is essential for quinoline-based drugs' [1]. The N-15 shielding tensor components (σ11 and σ22) were noticeably different between the two series and were related to their differential ability to interact with hematin [1]. This finding is mechanistically consistent with the established structure-function requirement that a 7-chloro group on a 4-aminoquinoline is necessary for β-hematin inhibitory activity, as demonstrated across 19 aminoquinolines by Egan et al. [2]. Since 4,8-dichloro-2,3,6-trimethylquinoline bears chlorine at positions 4 and 8 rather than position 7, and lacks a 4-amino group entirely, it is mechanistically excluded from the classical quinoline antimalarial heme-targeting pathway.

Antimalarial mechanism β-Hematin inhibition Computational chemistry

Pd-Catalyzed Amination Reactivity: 4,8-Dichloroquinoline vs. 2,8-Dichloroquinoline Yield Comparison

In a systematic study of Pd-catalyzed amination across isomeric dichloroquinolines with adamantane-containing amines, 4,8-dichloroquinoline demonstrated substantially superior performance compared to 2,8-dichloroquinoline [1]. While 2,8-dichloroquinoline was described as 'quite capricious in the Pd-catalyzed amination,' 4,8-dichloroquinoline 'proved to react in a smoother manner,' delivering monoamination product yields ranging from 67% to 84% across various amines (1a-1d) [1]. Specifically, the reaction with amine 1a under standard BINAP/Pd(dba)2 conditions afforded a 77% yield of the 4-amino-8-chloroquinoline product [1]. Diamination of 4,8-dichloroquinoline with excess adamantane-containing amine was also successful, affording diamino-substituted quinolines in high yields when using DavePhos ligand [1]. In contrast, 2,6-dichloroquinoline showed 'very low' amination selectivity, and diamination of 2,8-dichloroquinoline was unsuccessful [1].

Synthetic chemistry Cross-coupling Quinoline derivatization

Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Profile vs. Chloroquine

4,8-Dichloro-2,3,6-trimethylquinoline exhibits a computed logP of 4.47 and a topological polar surface area (PSA) of 12.89 Ų . In comparison, chloroquine has an experimental logP of 4.63 (Hansch et al.) and a TPSA of 28.16 Ų [1]. The target compound thus has marginally lower lipophilicity but dramatically lower polar surface area – approximately 54% lower than chloroquine. Critically, 4,8-dichloro-2,3,6-trimethylquinoline possesses zero hydrogen bond donors and only one hydrogen bond acceptor (the quinoline nitrogen), whereas chloroquine has one H-bond donor and three H-bond acceptors [1]. This fundamentally different hydrogen-bonding capacity, combined with the absence of a basic aminoalkyl side chain (pKa ~10.1 in chloroquine vs. no ionizable side chain in the target compound), means the compound will exhibit radically different pH-dependent solubility, membrane permeability, and subcellular distribution behavior compared to aminoquinoline antimalarials.

Physicochemical properties Drug-likeness ADME prediction

Structural Determinants of Antimalarial Mechanism: 7-Chloro Requirement vs. 4,8-Dichloro Substitution

The landmark structure-function study by Egan et al. (J. Med. Chem. 2000), comparing 19 aminoquinolines, established that 'presence of a 7-chloro group in the 4-aminoquinoline ring is a requirement for β-hematin inhibitory activity' and that 'a basic amino side chain is also essential for antiplasmodial activity' [1]. The study further demonstrated that the 4-aminoquinoline nucleus is responsible for complexing Fe(III)PPIX, the 7-chloro group is required for inhibiting β-hematin formation, and the basic amino side chain enables drug accumulation in the parasite food vacuole [1]. 4,8-Dichloro-2,3,6-trimethylquinoline satisfies none of these three structural requirements: it has chloro at positions 4 and 8 (not 7), it has no amino group at position 4 (the 4-position is occupied by chlorine), and it has no basic aminoalkyl side chain. This triple structural deviation makes the compound mechanistically inert with respect to the canonical quinoline antimalarial pathway.

Structure-activity relationship Antimalarial pharmacology Quinoline SAR

Differential Synthetic Utility: 4,8-Dichloro Pattern Enables Sequential Derivatization vs. Single-Position Reactivity of Mono-Chloro Analogs

The 4,8-dichloro substitution on 2,3,6-trimethylquinoline provides two differentially reactive chlorine leaving groups for sequential nucleophilic aromatic substitution or cross-coupling. In the Pd-catalyzed amination study, the chlorine at position 4 of 4,8-dichloroquinoline is more reactive than position 8, enabling selective monoamination at C4 (67-84% yield) while leaving the C8 chlorine available for subsequent orthogonal functionalization [1]. This contrasts with mono-chloro analogs such as 4-chloro-2,3,6-trimethylquinoline (CAS 1203-71-0), which offer only a single reactive site and thus limit derivatization to one step . The positional isomer 4,6-dichloro-2,3,8-trimethylquinoline presents a different reactivity profile due to altered electronic distribution, with the C8 methyl group introducing steric effects absent in the 4,8-isomer. The 4,8-dichloro-2,3,6-trimethyl pattern thus offers a unique synthetic handle combination for building molecular complexity.

Synthetic intermediate Sequential functionalization Quinoline building block

Optimal Application Scenarios for 4,8-Dichloro-2,3,6-trimethylquinoline Based on Quantitative Differentiation Evidence


Negative Control Compound for β-Hematin Inhibition Assays in Antimalarial Drug Discovery

Given the confirmed absence of β-hematin inhibitory activity for the 4,8-dichloroquinoline scaffold [1], 4,8-dichloro-2,3,6-trimethylquinoline is ideally suited as a structurally matched negative control in heme detoxification screening cascades. When screening novel quinoline derivatives for antimalarial activity, this compound provides a mechanistically validated baseline for distinguishing hematin-dependent from hematin-independent antiparasitic effects. Its use alongside chloroquine (positive control) enables robust assay validation, as recommended by Egan et al.'s structure-function framework requiring 7-chloro and 4-amino groups for activity [2].

Synthetic Intermediate for Sequential Pd-Catalyzed Derivatization in Medicinal Chemistry Libraries

The demonstrated 67-84% monoamination yields for 4,8-dichloroquinolines under Pd catalysis [1] make 4,8-dichloro-2,3,6-trimethylquinoline an attractive building block for generating diverse compound libraries via sequential functionalization. The differential reactivity of the C4 and C8 chlorine atoms enables chemoselective introduction of amine, aryl, or alkyl substituents in two distinct synthetic steps, providing efficient access to 4,8-disubstituted-2,3,6-trimethylquinoline scaffolds that are otherwise inaccessible from mono-chloro precursors. This is particularly relevant for structure-activity relationship (SAR) exploration around quinoline-based inhibitors of non-heme targets.

CNS-Penetrant Quinoline Scaffold Exploration Based on Favorable Physicochemical Profile

With a PSA of only 12.89 Ų (54% lower than chloroquine's 28.16 Ų) and zero hydrogen bond donors [1], 4,8-dichloro-2,3,6-trimethylquinoline meets key physicochemical criteria associated with blood-brain barrier penetration (PSA < 60-70 Ų; HBD ≤ 3). This profile supports its use as a starting scaffold for CNS-targeted quinoline programs, where chloroquine-like aminoquinolines with higher PSA and basic side chains would exhibit limited brain exposure. The absence of a basic amino side chain eliminates lysosomotropic accumulation, further favoring a CNS distribution profile distinct from classical antimalarial quinolines.

Mechanistic Probe for Differentiating Hematin-Dependent vs. Hematin-Independent Quinoline Cytotoxicity

Since 4,8-dichloroquinoline definitively lacks β-hematin inhibitory activity [1] and 4,8-dichloro-2,3,6-trimethylquinoline satisfies none of the three structural requirements for chloroquine-like heme targeting (no 7-chloro, no 4-amino group, no basic side chain) [2], this compound serves as an ideal tool compound for deconvoluting quinoline mechanisms of action. In phenotypic screening where quinoline derivatives show antiparasitic or anticancer activity, co-testing with this compound can distinguish between heme-targeting mechanisms (inactive) and alternative targets such as kinase inhibition, DNA intercalation, or epigenetic modulation (potentially active), thereby accelerating target identification efforts.

Quote Request

Request a Quote for 4,8-Dichloro-2,3,6-trimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.